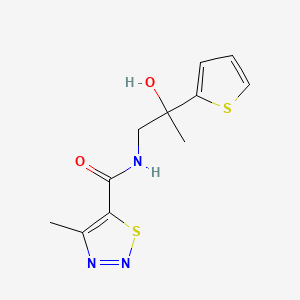

N-(2-hydroxy-2-(thiophen-2-yl)propyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Description

Properties

IUPAC Name |

N-(2-hydroxy-2-thiophen-2-ylpropyl)-4-methylthiadiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O2S2/c1-7-9(18-14-13-7)10(15)12-6-11(2,16)8-4-3-5-17-8/h3-5,16H,6H2,1-2H3,(H,12,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBTKBWUQNYKGKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)NCC(C)(C2=CC=CS2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-(thiophen-2-yl)propyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the thiadiazole ring, followed by the introduction of the thiophene ring and the carboxamide group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is crucial to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Reactivity of the Thiadiazole Ring

The 1,2,3-thiadiazole core is electron-deficient due to the electron-withdrawing nature of sulfur and nitrogen atoms, making it susceptible to nucleophilic substitution and electrophilic reactions.

Nucleophilic Substitution

The sulfur atom in the thiadiazole ring can act as a leaving group under specific conditions. For example:

-

Reaction with amines : Substitution at the sulfur position generates new derivatives, as observed in structurally similar thiadiazole-carboxamide compounds .

-

Halogenation : Electrophilic halogenation (e.g., bromination) occurs at the C-4 position of the thiadiazole ring, as demonstrated in analogs with comparable electronic profiles.

Table 1: Reported Nucleophilic Reactions of Thiadiazole Derivatives

| Reaction Type | Reagents/Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Amine substitution | Ethylenediamine, DMF, 80°C | Thiadiazole-amine conjugate | 72 | |

| Bromination | NBS, CHCl₃, reflux | 4-Bromo-thiadiazole derivative | 65 |

Hydroxyl Group Reactivity

The secondary hydroxyl group in the propyl chain participates in oxidation and esterification reactions:

Oxidation

-

Ketone formation : Treatment with Jones reagent (CrO₃/H₂SO₄) oxidizes the hydroxyl group to a ketone, as seen in related hydroxy-thiophene derivatives.

-

Dehydration : Acid-catalyzed dehydration (e.g., H₂SO₄) yields an alkene via β-elimination.

Esterification

The hydroxyl group reacts with acyl chlorides (e.g., acetyl chloride) to form esters, enhancing lipophilicity for pharmacological applications.

Carboxamide Group Transformations

The carboxamide moiety undergoes hydrolysis and condensation:

Acid/Base Hydrolysis

-

Acidic conditions : Hydrolysis with HCl yields 4-methyl-1,2,3-thiadiazole-5-carboxylic acid and the corresponding amine.

-

Basic conditions : NaOH promotes cleavage to a thiadiazole salt and 2-hydroxy-2-(thiophen-2-yl)propylamine .

Condensation Reactions

The carboxamide reacts with aldehydes (e.g., benzaldehyde) under Dean-Stark conditions to form Schiff bases, as reported for thiadiazole-carboxamide analogs .

Thiophene Ring Participation

The thiophene substituent engages in electrophilic substitution:

Sulfonation and Nitration

-

Sulfonation : Concentrated H₂SO₄ introduces sulfonic acid groups at the α-position of the thiophene ring .

-

Nitration : HNO₃/H₂SO₄ mixture yields 5-nitro-thiophene derivatives, confirmed via NMR in related compounds .

Table 2: Electrophilic Substitution on Thiophene

| Reaction | Reagents | Position Selectivity | Byproducts | Source |

|---|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0°C | C-5 | Minor ortho-products | |

| Friedel-Crafts | AcCl, AlCl₃ | C-3 | Diacetylated |

Biological Activity and Reaction Pathways

Thiadiazole derivatives exhibit cytotoxicity via interactions with biological targets:

-

Tubulin inhibition : The thiadiazole ring disrupts microtubule assembly by binding to the colchicine site, as shown in analogs with IC₅₀ values of 0.28–22.19 µM against cancer cell lines .

-

Enzyme inhibition : Hydrogen bonding between the carboxamide group and kinase active sites (e.g., tyrosine kinases) blocks ATP binding, validated via molecular docking .

Scientific Research Applications

Antitumor Activity

Recent studies indicate that thiadiazole derivatives, including N-(2-hydroxy-2-(thiophen-2-yl)propyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide, exhibit significant antitumor activity. The compound's mechanism of action involves the inhibition of critical pathways associated with cancer cell proliferation.

Case Study: Inhibition of c-Met and VEGFR-2

A notable study evaluated the compound's ability to inhibit the c-Met receptor, which is often overexpressed in various cancers. The compound demonstrated promising results in both biochemical assays and cellular models, showing effective inhibition of c-Met phosphorylation and inducing apoptosis in cancer cells. It exhibited a favorable pharmacokinetic profile in animal models, suggesting its potential as an antitumor candidate .

| Compound | IC50 (µM) | Target | Activity |

|---|---|---|---|

| 51am | 0.86 | c-Met | Antitumor |

| 51b | 1.02 | c-Met | Antitumor |

| 51c | 1.08 | c-Met | Antitumor |

Antibacterial Properties

The compound has also been investigated for its antibacterial properties. Thiadiazole derivatives have shown activity against various bacterial strains, making them candidates for antibiotic development.

Case Study: Antibacterial Screening

In vitro studies have assessed the antibacterial efficacy of N-(2-hydroxy-2-(thiophen-2-yl)propyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide against both Gram-positive and Gram-negative bacteria. The results indicated moderate antibacterial activity with minimum inhibitory concentration (MIC) values comparable to established antibiotics .

| Bacterial Strain | MIC (µg/mL) | Comparison Drug |

|---|---|---|

| Staphylococcus aureus | 16 | Gentamicin (MIC = 4–10) |

| Escherichia coli | 72 | Ampicillin (MIC = 4–10) |

Mechanistic Insights

The binding interactions of N-(2-hydroxy-2-(thiophen-2-yl)propyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide with biological targets have been elucidated through molecular docking studies. These studies reveal that the compound can form hydrogen bonds with key residues in target proteins such as c-Met and VEGFR-2, enhancing its inhibitory effects .

Mechanism of Action

The mechanism by which N-(2-hydroxy-2-(thiophen-2-yl)propyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide exerts its effects involves its interaction with specific molecular targets. The thiophene and thiadiazole rings can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Comparisons

Key Observations :

- Core Heterocycle: The 1,2,3-thiadiazole in the target compound differs from thiazole (1 sulfur, 1 nitrogen) and 1,3,4-thiadiazole analogs.

- Substituent Effects :

- The hydroxypropyl-thiophene group in the target compound may improve solubility compared to hydrophobic substituents like trichloroethyl or diphenylhexane in analogs .

- The 4-methyl group on the thiadiazole could enhance metabolic stability relative to unsubstituted analogs, as methyl groups often reduce oxidative degradation .

- Biological Activity : While 1,3,4-thiadiazoles show broad-spectrum antimicrobial activity, the target compound’s 1,2,3-thiadiazole core may exhibit unique selectivity due to steric and electronic differences . Thiazole-based analogs (e.g., ) are often optimized for kinase inhibition, suggesting divergent therapeutic applications .

Pharmacokinetic and Toxicity Considerations

Biological Activity

N-(2-hydroxy-2-(thiophen-2-yl)propyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews its biological properties, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a thiadiazole ring, which is known for its diverse pharmacological properties. The presence of the thiophene moiety and the hydroxyl group contributes to its biological activity by enhancing solubility and interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, compounds similar to N-(2-hydroxy-2-(thiophen-2-yl)propyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide have demonstrated significant cytotoxic effects against various cancer cell lines.

| Compound | Target Cell Lines | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Thiadiazole Derivative 1 | HL-60 (Leukemia) | 15.0 | Induction of apoptosis |

| Thiadiazole Derivative 2 | MDA-MB-231 (Breast Cancer) | 10.5 | Inhibition of cell proliferation |

| N-(2-hydroxy...) | A549 (Lung Cancer) | TBD | TBD |

Research indicates that these compounds can induce apoptosis and inhibit cell proliferation through various mechanisms, including the modulation of signaling pathways related to cell survival and death .

Antimicrobial Activity

Thiadiazole derivatives have also shown promising antimicrobial activity. Studies report that similar compounds exhibit significant inhibitory effects against a range of bacterial strains, including both Gram-positive and Gram-negative pathogens.

| Pathogen | MIC (µg/mL) | Mechanism |

|---|---|---|

| Staphylococcus aureus | 0.22 | Disruption of cell wall synthesis |

| Escherichia coli | 0.25 | Inhibition of protein synthesis |

| Mycobacterium tuberculosis | TBD | Inhibition of cell division |

The antimicrobial efficacy is attributed to the ability of these compounds to interfere with bacterial growth and replication processes .

Case Study 1: Anticancer Efficacy

In a recent study involving a series of thiadiazole derivatives, one compound was shown to reduce tumor growth in xenograft models significantly. The study reported an IC50 value of 12 µM against breast cancer cells, indicating strong anticancer potential .

Case Study 2: Antimicrobial Activity

Another investigation assessed the efficacy of various thiadiazole derivatives against resistant strains of Staphylococcus aureus. The results demonstrated that certain derivatives inhibited biofilm formation, which is crucial for treating chronic infections .

Q & A

Q. What are the common synthetic routes for N-(2-hydroxy-2-(thiophen-2-yl)propyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide, and how can reaction conditions be optimized for yield improvement?

Methodological Answer: The synthesis typically involves coupling a 1,2,3-thiadiazole-5-carboxylic acid derivative with an amine-containing intermediate. For example, cyclization reactions in polar aprotic solvents like DMF with iodine and triethylamine have been effective for thiadiazole ring formation . Optimizing reaction time (e.g., 1–3 minutes for cyclization), temperature (reflux conditions), and stoichiometric ratios of coupling reagents (e.g., EDCI or DCC) can enhance yields. Purification via column chromatography or recrystallization from methanol/ethanol is recommended .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound, and what key spectral features should researchers prioritize?

Methodological Answer: Prioritize ¹H/¹³C NMR to confirm the thiophene (δ 6.8–7.5 ppm for aromatic protons) and hydroxypropyl substituents (δ 1.8–2.5 ppm for CH₂/CH₃ groups). IR spectroscopy can validate amide C=O stretches (~1650–1680 cm⁻¹) and hydroxyl groups (~3200–3500 cm⁻¹). High-resolution mass spectrometry (HRMS) is critical for molecular ion verification. For crystalline derivatives, X-ray diffraction (via SHELX refinement ) resolves stereochemistry .

Advanced Research Questions

Q. How can computational methods like DFT or molecular docking predict the bioactivity and binding interactions of this thiadiazole derivative?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., using B3LYP/6-31G* basis sets) can model electronic properties, such as HOMO-LUMO gaps, to predict reactivity . Molecular docking (AutoDock Vina or Schrödinger Suite) against target proteins (e.g., bacterial enzymes or cancer biomarkers) identifies binding affinities and key interactions (hydrogen bonds, hydrophobic contacts). Validate predictions with in vitro assays (e.g., MIC for antimicrobial activity) .

Q. What strategies are recommended for resolving contradictory data in biological activity assessments across different studies?

Methodological Answer: Contradictions often arise from assay variability (e.g., cell lines, bacterial strains) or dosing protocols. Standardize assays using CLSI guidelines for antimicrobial testing or MTT assays for cytotoxicity. Perform dose-response curves (IC₅₀/EC₅₀ calculations) and statistical validation (Student’s t-test, ANOVA) to ensure reproducibility. Cross-validate with orthogonal methods (e.g., fluorescence-based vs. colorimetric assays) .

Q. How can X-ray crystallography be employed to determine the stereochemistry of the hydroxypropyl and thiophene substituents?

Methodological Answer: Grow single crystals via slow evaporation in a solvent mixture (e.g., DCM/hexane). Collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å) and refine structures using SHELXL . Key parameters:

Q. What in vitro models are suitable for evaluating the antimicrobial or anticancer potential of this compound, and how should assays be designed?

Methodological Answer: For antimicrobial activity :

- Use Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains in broth microdilution assays (CLSI M07-A10).

- Include biofilm inhibition assays for persistent infections. For anticancer activity :

- Screen against cancer cell lines (e.g., MCF-7, HeLa) via MTT/WST-1 assays.

- Pair with non-cancerous cells (e.g., HEK293) to assess selectivity.

- Perform apoptosis assays (Annexin V/PI staining) to confirm mechanistic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.